molecular formula C20H21N3O B5779739 N-[4-(diethylamino)phenyl]quinoline-2-carboxamide

N-[4-(diethylamino)phenyl]quinoline-2-carboxamide

Cat. No.: B5779739
M. Wt: 319.4 g/mol
InChI Key: WNCXTYDBVMWVSH-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)phenyl]quinoline-2-carboxamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)phenyl]quinoline-2-carboxamide typically involves the condensation of 4-(diethylamino)aniline with quinoline-2-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to form the corresponding acid chloride, which then reacts with the amine to form the carboxamide.

  • Step 1: Formation of Acid Chloride

    • Reactants: Quinoline-2-carboxylic acid, POCl3 or SOCl2
    • Conditions: Reflux in anhydrous conditions
    • Product: Quinoline-2-carbonyl chloride
  • Step 2: Condensation with Amine

    • Reactants: Quinoline-2-carbonyl chloride, 4-(diethylamino)aniline
    • Conditions: Stirring at room temperature or slightly elevated temperature
    • Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)phenyl]quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4, reflux

    Reduction: LiAlH4, NaBH4, anhydrous ether, room temperature

    Substitution: Nucleophiles such as halides, thiols, or amines, solvents like dichloromethane (DCM) or dimethylformamide (DMF), room temperature to reflux

Major Products

    Oxidation: Quinoline-2-carboxylic acid derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial and antimalarial properties, showing efficacy against various strains of bacteria and parasites.

    Medicine: Explored for its anticancer properties, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

    Industry: Utilized in the development of dyes, catalysts, and materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)phenyl]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: The compound interferes with the synthesis of bacterial DNA and proteins, leading to the inhibition of bacterial growth and replication.

    Antimalarial Activity: It binds to heme in the malaria parasite, preventing its detoxification and leading to the accumulation of toxic heme, which kills the parasite.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

N-[4-(diethylamino)phenyl]quinoline-2-carboxamide can be compared with other quinoline derivatives to highlight its uniqueness:

    Chloroquine: A well-known antimalarial drug, but with different side chain modifications.

    Amodiaquine: Another antimalarial with a similar quinoline core but different substituents, leading to variations in efficacy and toxicity.

    Quinoline-2-carboxylic acid: The parent compound used in the synthesis of various quinoline derivatives, including this compound.

The unique diethylamino group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[4-(diethylamino)phenyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-3-23(4-2)17-12-10-16(11-13-17)21-20(24)19-14-9-15-7-5-6-8-18(15)22-19/h5-14H,3-4H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCXTYDBVMWVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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